Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate (CAS 1335042-75-5) is a monocyclic β-lactam (2-azetidinone) bearing an N-Boc protecting group and a 2-isobutyl substituent. With molecular formula C12H21NO3 and molecular weight 227.30 g/mol, this compound serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry, particularly in the construction of vasopressin V1a receptor antagonists and other bioactive azetidinone derivatives.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 1335042-75-5
Cat. No. B2819272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate
CAS1335042-75-5
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)CC1CC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-8(2)6-9-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
InChIKeyCIDQRDIGTWFLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate (CAS 1335042-75-5): β-Lactam Building Block Procurement Guide


Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate (CAS 1335042-75-5) is a monocyclic β-lactam (2-azetidinone) bearing an N-Boc protecting group and a 2-isobutyl substituent [1]. With molecular formula C12H21NO3 and molecular weight 227.30 g/mol, this compound serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry, particularly in the construction of vasopressin V1a receptor antagonists and other bioactive azetidinone derivatives [2]. The racemic (±) form is the predominant commercially available species, offered at ≥97% purity as a colourless solid soluble in chloroform and DMSO [1].

Why In-Class 4-Oxoazetidine-1-carboxylates Cannot Be Interchanged: The Isobutyl Differentiation Rationale


The 4-oxoazetidine-1-carboxylate scaffold supports diverse 2-position substituents (e.g., n-butyl, tert-butyl, phenyl, 4-fluorophenyl), each imparting distinct physicochemical and pharmacological profiles that preclude generic substitution [1]. Systematic SAR studies on azetidinone-based vasopressin V1a antagonists demonstrate that the isobutyl moiety specifically modulates lipophilicity (XLogP3 ≈ 2.66), steric occupancy, and receptor binding affinity in ways that linear (n-butyl) or bulkier (tert-butyl, aryl) analogs cannot replicate [2]. The quantitative evidence below establishes that tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate occupies a unique position in the property–activity landscape that is not interchangeable with its closest structural congeners.

Quantitative Differentiation Evidence for Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate Versus Closest Analogs


Predicted Lipophilicity (XLogP3): Isobutyl Imparts Intermediate logP Between n-Butyl and Aryl Analogs

Predicted partition coefficient (XLogP3) for the target isobutyl compound is 2.66, placing it in a favourable intermediate lipophilicity range for oral bioavailability and CNS penetration compared to its closest alkyl and aryl analogs . The n-butyl analog is predicted to have a higher XLogP3 (~3.11), while the 4-fluorophenyl analog (C14H16FNO3, MW 265.28) exhibits XLogP3 values in the 2.92–3.22 range depending on regioisomer . This ~0.45 log unit difference from the n-butyl congener translates to an approximately 2.8-fold lower octanol–water partition coefficient, which can significantly affect membrane permeability, solubility, and pharmacokinetic behaviour .

Lipophilicity Drug-likeness Physicochemical profiling

Vasopressin V1a Receptor Affinity: Isobutyl Serves as Privileged Surrogate for Dioxolane in Zone A SAR

In the azetidinone-based vasopressin V1a antagonist series, the isobutyl substituent was systematically employed as a chemically accessible replacement for the dioxolane ring in Zone A of the pharmacophore [1]. The parent isobutyl analog (compound 18) demonstrated a human V1a receptor affinity of 39 nM, establishing a benchmark for this substitution pattern [1]. By contrast, removal of the Zone C substituent (simple benzyl glycine derivative 5) resulted in a 10-fold loss of activity (IC50 = 400 nM), while optimized Zone C acylation with pivaloyl boosted potency to IC50 = 5 nM [1]. This demonstrates that the isobutyl group provides a competent but optimizable starting point—neither as inert as the unsubstituted case nor as potent as the fully optimized pivaloyl—making it a valuable intermediate for SAR exploration.

Vasopressin V1a antagonism GPCR SAR CNS drug discovery

Commercial Purity Benchmarking: ≥97% Purity with NMR Verification Outperforms Lower-Purity Analog Suppliers

The target compound is commercially supplied at ≥97% purity (Squarix Biotechnology GmbH), with 500 MHz ¹H-NMR spectral data (d₆-DMSO) available for structural verification [1]. In comparison, the n-butyl analog (CAS 1335042-39-1) is offered at 98% purity (abcr GmbH), while the tert-butyl analog (CAS 1335042-29-9) is available at 97% (MolCore) . However, the isobutyl variant uniquely combines ≥97% purity with documented NMR analytics (500 MHz), safety classification (R: 36/37/38, S: 24/25, Xn), and defined long-term storage conditions (4°C), providing procurement-ready characterisation that is not uniformly available across all analog suppliers [1].

Chemical purity Quality control Procurement specification

Solubility Profile: Dual Solubility in Chloroform and DMSO Enables Flexible Reaction Conditions

The target compound is documented as soluble in both chloroform and DMSO, two solvents with markedly different polarity and applicability profiles [1]. Chloroform solubility facilitates reactions under non-polar, aprotic conditions (e.g., Staudinger β-lactam formation, acylation), while DMSO solubility enables polar aprotic transformations and biological assay preparation [1]. By contrast, analogous 2-aryl-4-oxoazetidine-1-carboxylates (e.g., 4-fluorophenyl and phenyl derivatives) show preferential solubility in DMSO with limited documentation of chloroform compatibility, potentially restricting their use in non-polar reaction manifolds [2].

Solubility Reaction medium compatibility Synthetic accessibility

Predicted Boiling Point and Density: Distinct Physical Property Fingerprint for Purification and Formulation

Predicted boiling point for the isobutyl analog is 339.5 ± 31.0 °C at 760 mmHg, with a predicted density of 1.04 ± 0.1 g/cm³ . These values provide a physical property fingerprint that distinguishes it from regioisomeric compounds sharing the same molecular formula (C12H21NO3). For example, N-Boc-4-keto-cyclohexanemethylamine (CAS 809273-70-9), a constitutional isomer with identical molecular weight, exhibits a higher predicted boiling point of 351.5 ± 15.0 °C and a slightly higher predicted density of 1.038 ± 0.06 g/cm³ [1]. This difference, while modest, reflects the distinct intermolecular interactions arising from the β-lactam ring versus the cyclohexanone scaffold and aids in identity confirmation during quality control.

Boiling point Density Physical property prediction

Patent-Classified Utility: Explicitly Listed as Thienamycin Antibiotic Intermediate Alongside Preferred C1–C3 Alkyl Analogs

The Fujisawa Pharmaceutical patent family (US4539152A and related filings) explicitly enumerates isobutyl among the preferred 4-substituents (alongside methyl, ethyl, propyl, isopropyl, butyl, tert-butyl, pentyl) for 4-substituted-2-oxoazetidine compounds that serve as intermediates in the preparation of thienamycin-skeleton antibiotics [1]. The patent specifically notes that the preferred substituents include C₁–C₃ alkyl groups, and isobutyl (a C₄ branched alkyl) is explicitly named among the broader suitable alkyl groups [1]. This establishes the compound within a defined intellectual property landscape for β-lactam antibiotic synthesis, distinguishing it from 2-aryl analogs (phenyl, 4-fluorophenyl) that fall outside the preferred alkyl substitution scope of this patent family [1].

Antibiotic intermediate Thienamycin synthesis Carbapenem precursor

Recommended Procurement and Application Scenarios for Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate


Vasopressin V1a Antagonist Lead Optimisation Programmes

Based on the documented V1a receptor affinity of the isobutyl-substituted azetidinone scaffold (IC50 = 39 nM for the parent isobutyl analog) [1], this compound is best procured as a starting building block for SAR exploration in CNS-penetrant vasopressin V1a antagonist programmes. The intermediate lipophilicity (XLogP3 = 2.66) supports blood–brain barrier penetration potential, while the isobutyl group serves as a chemically tractable Zone A substituent that can be further diversified through acylation or amidation chemistry at Zones C and D [1].

Thienamycin-Type Carbapenem Antibiotic Intermediate Synthesis

The compound is explicitly classified in the Fujisawa patent family (US4539152A) as a 4-substituted-2-oxoazetidine intermediate suitable for constructing the thienamycin carbapenem skeleton [2]. Procurement is recommended for research groups engaged in novel carbapenem antibiotic development, where the isobutyl substituent provides steric and lipophilic differentiation from the more common methyl or ethyl 4-substituted variants, potentially leading to analogs with altered antibacterial spectrum or β-lactamase stability [2].

Physicochemical Property Calibration in β-Lactam Focused Libraries

With a predicted XLogP3 of 2.66, the isobutyl analog occupies a distinct lipophilicity niche between the more hydrophilic unsubstituted β-lactam core and the more lipophilic aryl-substituted analogs (XLogP3 > 2.9) . This makes it valuable as a reference compound for calibrating lipophilicity–activity relationships in β-lactam-focused compound libraries, where systematic variation of the 2-substituent is used to probe the contribution of hydrophobic effects to target binding or membrane permeability [3].

Synthetic Methodology Development Requiring Dual-Solvent Compatibility

The documented solubility in both chloroform and DMSO [3] makes this compound particularly suitable for synthetic methodology studies that require solvent screening across a wide polarity range—for example, Staudinger [2+2] cycloaddition condition optimisation, N-Boc deprotection protocols, or acylation reactions. Researchers developing new azetidinone synthetic routes can use this compound as a model substrate without the solvent limitations that restrict aryl-substituted analogs [3].

Quote Request

Request a Quote for Tert-butyl 2-(2-methylpropyl)-4-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.